Trpa1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

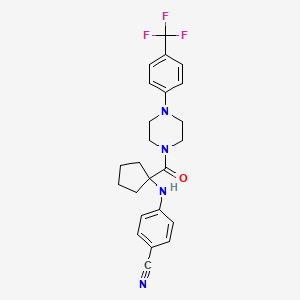

Structure

3D Structure

Properties

Molecular Formula |

C24H25F3N4O |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

4-[[1-[4-[4-(trifluoromethyl)phenyl]piperazine-1-carbonyl]cyclopentyl]amino]benzonitrile |

InChI |

InChI=1S/C24H25F3N4O/c25-24(26,27)19-5-9-21(10-6-19)30-13-15-31(16-14-30)22(32)23(11-1-2-12-23)29-20-7-3-18(17-28)4-8-20/h3-10,29H,1-2,11-16H2 |

InChI Key |

QBMIXUICHJFOFY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C(=O)N2CCN(CC2)C3=CC=C(C=C3)C(F)(F)F)NC4=CC=C(C=C4)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Trpa1-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of Trpa1-IN-2, a potent and orally active antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This document details the underlying biological pathways, experimental methodologies, and quantitative data associated with this compound.

Introduction: TRPA1 as a Therapeutic Target

The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system.[1][2] It functions as a crucial sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature.[3][4] Activation of TRPA1 leads to an influx of cations, primarily Ca2+, which depolarizes the neuron and initiates the transmission of pain signals.[5] This activation also triggers the local release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P, contributing to neurogenic inflammation.[5]

Given its central role in pain and inflammation, TRPA1 has emerged as a significant therapeutic target for a range of conditions, including chronic pain, respiratory diseases like asthma, and itch.[1][6] The development of potent and selective TRPA1 antagonists is a key strategy in academia and the pharmaceutical industry to address these unmet medical needs. This compound is one such potent inhibitor identified for its potential therapeutic applications.[7]

Discovery and Synthesis of this compound

While the specific discovery history of this compound is not extensively detailed in publicly available literature, its discovery likely followed a modern drug discovery paradigm involving high-throughput screening (HTS) and subsequent lead optimization.

2.1. A Representative Discovery Workflow

The discovery of a novel TRPA1 antagonist like this compound typically begins with a high-throughput screening (HTS) campaign.[8][9] In this phase, large libraries of chemical compounds are tested for their ability to inhibit TRPA1 activation in a cell-based assay. A common HTS method is the fluorescence-based calcium flux assay, which measures changes in intracellular calcium concentration upon channel activation.[10]

Hits from the primary screen are then subjected to a series of secondary assays to confirm their activity, determine their potency (IC50), and assess their selectivity against other TRP channels and off-target proteins.[8] Promising compounds undergo medicinal chemistry efforts to optimize their structure-activity relationship (SAR), improving potency, selectivity, and pharmacokinetic properties such as oral bioavailability and metabolic stability. This compound, also referred to as compound 1 in some contexts, emerged from such a process as a potent and orally active TRPA1 inhibitor.[7]

2.2. Representative Synthesis of this compound

A detailed, peer-reviewed synthesis protocol for this compound is not publicly available. However, based on its chemical structure (C24H25F3N4O)[11] and established synthetic methodologies for similar heterocyclic compounds and TRPA1 antagonists, a plausible multi-step synthesis can be proposed. The following scheme is a representative pathway.

Scheme 1: Representative Synthesis of this compound

-

Step 1: Synthesis of the Spirocyclic Amine Intermediate. This would likely involve a multi-step synthesis to construct the core spiro[piperidine-4,4'-quinazolin]-2'(1'H)-one scaffold. This could be achieved through a series of reactions including cyclization and functional group manipulations.

-

Step 2: N-Arylation. The secondary amine of the spirocyclic intermediate is then coupled with a suitable aryl halide, such as 1-fluoro-4-(trifluoromethyl)benzene, via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination).

-

Step 3: Amide Coupling. The resulting intermediate is then coupled with a carboxylic acid containing the cyanophenyl moiety. This amide bond formation can be achieved using standard peptide coupling reagents such as HBTU or CDI.

-

Step 4: Final Product Isolation and Purification. The final product, this compound, is isolated and purified using techniques like column chromatography and recrystallization to yield the final compound of high purity.

A similar synthetic strategy has been described for other TRPA1 antagonists, such as analogs of HC-030031, which often involve the coupling of a heterocyclic core with various aromatic side chains.[12]

Pharmacological Profile of this compound

This compound has been identified as a potent inhibitor of the TRPA1 channel with demonstrated anti-inflammatory properties. The available quantitative data is summarized below.

| Compound | Target | Assay Type | Potency (IC50) | Species | Reference |

| This compound | TRPA1 | Not Specified | 0.04 µM | Not Specified | [7] |

| A-967079 | TRPA1 | Electrophysiology | 0.04 µM | Human | [13] |

| A-967079 | TRPA1 | Electrophysiology | 0.20 µM | Rat | [13] |

| HC-030031 | TRPA1 | Ca2+ Flux | 5.3 - 6.2 µM | Human | [12] |

Table 1: In Vitro Potency of this compound and Reference TRPA1 Antagonists.

In vivo studies have demonstrated the anti-inflammatory activity of this compound. In an ovalbumin-induced asthma model in rats, intraperitoneal administration of this compound (30 mg/kg) significantly reduced lung inflammation.[7] In a similar model in mice, an intraperitoneal dose of 90 mg/kg reduced the total number of white blood cells and eosinophils in the bronchoalveolar lavage fluid (BALF).[7]

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by directly inhibiting the TRPA1 ion channel. By blocking the channel, it prevents the influx of Ca2+ into sensory neurons that is triggered by various noxious stimuli. This inhibition prevents neuronal depolarization and the subsequent transmission of pain signals to the central nervous system. Furthermore, by blocking Ca2+ influx, this compound prevents the release of pro-inflammatory neuropeptides, thereby mitigating neurogenic inflammation.[5]

The TRPA1 channel is a downstream effector of several inflammatory signaling pathways. Pro-inflammatory mediators such as bradykinin can activate G-protein coupled receptors (GPCRs), leading to the activation of Phospholipase C (PLC).[2][14] PLC, in turn, generates signaling molecules that sensitize and activate TRPA1. This compound acts to block this convergence point of multiple pro-inflammatory signals.

Experimental Protocols

The following protocols are representative of the methods used to characterize TRPA1 antagonists like this compound.

5.1. In Vitro TRPA1 Inhibition Assay (Calcium Flux Assay)

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) mediated by TRPA1 activation in a heterologous expression system.

Materials:

-

HEK293 cells stably expressing human TRPA1 (hTRPA1).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Poly-D-lysine or Poly-L-ornithine coated 96-well or 384-well black-walled, clear-bottom microplates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

TRPA1 agonist (e.g., Allyl isothiocyanate (AITC) or cinnamaldehyde).

-

Test compound (this compound) and reference antagonist (e.g., A-967079).

-

A fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the hTRPA1-HEK293 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Culture for 24-48 hours.

-

Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate the plate at 37°C for 60 minutes in the dark.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference antagonist in assay buffer.

-

Assay Protocol: a. Wash the cells with assay buffer to remove excess dye. b. Add the diluted compounds to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature. c. Place the plate in the fluorescence reader. d. Establish a baseline fluorescence reading for each well. e. Add the TRPA1 agonist (e.g., AITC at its EC80 concentration) to all wells simultaneously using the automated liquid handler. f. Immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence upon agonist addition corresponds to Ca2+ influx. The inhibitory effect of the compound is calculated as the percentage reduction in the agonist-induced fluorescence signal. An IC50 curve is generated by plotting the percent inhibition against the compound concentration.

5.2. In Vivo Anti-inflammatory Assay (Ovalbumin-Induced Asthma Model in Rats)

This model assesses the ability of this compound to reduce airway inflammation in a model of allergic asthma.[15][16]

Materials:

-

Male Wistar rats.

-

Ovalbumin (OVA).

-

Aluminum hydroxide (Alum) as an adjuvant.

-

This compound.

-

Vehicle for drug administration (e.g., DMSO/PEG/Saline).

-

Phosphate-buffered saline (PBS).

-

Equipment for intraperitoneal injections, nebulization, and bronchoalveolar lavage (BAL).

Procedure:

-

Sensitization: a. On days 0 and 7, sensitize the rats by intraperitoneal (i.p.) injection of OVA emulsified in alum. A control group receives only saline with alum.

-

Drug Administration: a. Starting from day 14, administer this compound (e.g., 30 mg/kg, i.p.) or vehicle to the sensitized rats daily for a specified period (e.g., 7-14 days).

-

Airway Challenge: a. On specified days during the treatment period (e.g., days 21, 22, and 23), challenge the rats by exposing them to an aerosol of OVA (e.g., 1% in saline) for 30 minutes in a nebulization chamber. The control group is challenged with saline aerosol.

-

Endpoint Analysis (24-48 hours after the final challenge): a. Bronchoalveolar Lavage (BAL): Anesthetize the rats and perform a BAL by instilling and retrieving PBS into the lungs. b. Cell Count: Determine the total number of cells in the BAL fluid. Perform a differential cell count to quantify eosinophils, neutrophils, and other inflammatory cells. c. Histology: Perfuse and fix the lungs for histological analysis to assess the degree of inflammatory cell infiltration and mucus production.

-

Data Analysis: Compare the inflammatory cell counts and histological scores between the vehicle-treated and this compound-treated groups. A significant reduction in these parameters in the drug-treated group indicates anti-inflammatory efficacy.

Conclusion

This compound is a potent and orally active antagonist of the TRPA1 channel, a key player in pain and inflammation. Its discovery exemplifies the modern drug discovery process targeting ion channels. The pharmacological data, though limited in the public domain, indicates high potency and in vivo efficacy in models of inflammatory disease. The detailed experimental protocols provided in this guide serve as a foundation for researchers aiming to further characterize this compound or discover novel TRPA1 modulators. Further investigation into its mechanism of action and therapeutic potential is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. The Dynamic TRPA1 Channel: A Suitable Pharmacological Pain Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual role of transient receptor potential ankyrin 1 in respiratory and gastrointestinal physiology: From molecular mechanisms to therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. biorbyt.com [biorbyt.com]

- 12. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]

Trpa1-IN-2: A Technical Guide to Target Engagement and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor of noxious stimuli, playing a pivotal role in pain, inflammation, and respiratory conditions.[1][2] Its activation by a wide array of exogenous irritants and endogenous inflammatory mediators has positioned it as a key therapeutic target.[1][3] This technical guide focuses on Trpa1-IN-2, a potent and orally active TRPA1 inhibitor, and provides a comprehensive overview of the principles and methodologies for its target engagement and validation. While specific published data on this compound is limited, this document draws upon established protocols and data from well-characterized TRPA1 antagonists to present a thorough guide for researchers in the field.

This compound has been identified as a potent inhibitor of the TRPA1 channel with an IC50 value of 0.04 µM and demonstrates anti-inflammatory activity.[4]

Quantitative Data for TRPA1 Inhibitors

The following table summarizes key quantitative data for this compound and other well-studied TRPA1 antagonists, providing a comparative overview of their potency.

| Compound | Target | Assay Type | IC50 (µM) | Species | Reference |

| This compound | TRPA1 | Not Specified | 0.04 | Not Specified | [4] |

| A-967079 | TRPA1 | Not Specified | 0.067 | Human | [5][6] |

| TRPA1 | Not Specified | 0.289 | Rat | [5][6] | |

| HC-030031 | TRPA1 | AITC-evoked Ca2+ influx | 6.2 | Not Specified | [7] |

| TRPA1 | Formalin-evoked Ca2+ influx | 5.3 | Not Specified | [7] |

Signaling Pathways

TRPA1 is a non-selective cation channel, and its activation leads to the influx of Ca2+ and Na+, triggering downstream signaling cascades. Key pathways involved in TRPA1 modulation and downstream effects include those mediated by G-protein coupled receptors (GPCRs) and inflammatory mediators.

Experimental Protocols for Target Engagement and Validation

Validating the engagement of an inhibitor like this compound with its target, TRPA1, requires a multi-tiered approach, from in vitro biochemical assays to in vivo behavioral models.

In Vitro Target Engagement

These assays confirm the direct interaction of the compound with the TRPA1 channel and quantify its inhibitory potency.

a) Calcium Influx Assay in a Heterologous Expression System

This is a common high-throughput screening method to assess TRPA1 channel activity.

-

Objective: To measure the inhibition of agonist-induced calcium influx in cells overexpressing TRPA1.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1.

-

Protocol:

-

Plate TRPA1-HEK293 cells in 96-well plates and grow to confluence.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Wash the cells with a physiological buffer.

-

Add varying concentrations of this compound (or other test compounds) and incubate for 15-30 minutes.

-

Measure baseline fluorescence using a fluorescence plate reader.

-

Add a TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, to stimulate channel opening.

-

Immediately record the change in fluorescence intensity, which corresponds to intracellular calcium concentration.

-

Calculate the IC50 value by plotting the percentage of inhibition against the concentration of the inhibitor.

-

b) Electrophysiology (Patch-Clamp)

This technique provides a direct measure of ion channel activity.

-

Objective: To measure the effect of the inhibitor on TRPA1-mediated currents.

-

Method: Whole-cell patch-clamp recordings from TRPA1-expressing cells.

-

Protocol:

-

Culture TRPA1-HEK293 cells on glass coverslips.

-

Obtain a whole-cell recording configuration using a glass micropipette.

-

Apply a TRPA1 agonist to the bath solution to elicit an inward current.

-

Once a stable current is established, co-apply the agonist with varying concentrations of this compound.

-

Measure the reduction in current amplitude to determine the inhibitory effect.

-

In Vivo Target Engagement and Validation

In vivo models are crucial to demonstrate that the inhibitor can reach its target in a living organism and produce a physiological effect.

a) AITC-Induced Nocifensive Behavior

This is an acute pain model directly mediated by TRPA1 activation.

-

Objective: To assess the ability of the inhibitor to block TRPA1-mediated pain behavior.

-

Animal Model: Mice or rats.

-

Protocol:

-

Administer this compound orally or via intraperitoneal injection at various doses.

-

After a predetermined time for drug absorption, inject a small volume of AITC into the plantar surface of the hind paw.

-

Immediately observe the animal and quantify the time spent flinching or licking the injected paw over a 5-10 minute period.

-

A reduction in this behavior compared to vehicle-treated animals indicates target engagement and efficacy.[8]

-

b) Formalin-Induced Pain Model

This model has two phases: an acute neurogenic phase and a later inflammatory phase, both involving TRPA1.

-

Objective: To evaluate the inhibitor's effect on both acute and inflammatory pain.

-

Protocol:

-

Pre-treat animals with this compound or vehicle.

-

Inject formalin into the hind paw.

-

Observe and score nocifensive behaviors (flinching, licking) during the early phase (0-10 minutes) and the late phase (20-40 minutes).

-

Inhibition of pain behaviors in both phases suggests effective TRPA1 antagonism.

-

c) Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This is a model of persistent inflammatory pain where TRPA1 is sensitized.

-

Objective: To determine if the inhibitor can reverse established mechanical or thermal hyperalgesia.

-

Protocol:

-

Induce inflammation by injecting CFA into the hind paw.

-

After 24-48 hours, when hyperalgesia is established, measure baseline pain thresholds (e.g., using von Frey filaments for mechanical sensitivity or a hot/cold plate for thermal sensitivity).

-

Administer this compound.

-

Measure pain thresholds at various time points after drug administration.

-

An increase in the pain threshold (reversal of hyperalgesia) indicates in vivo efficacy.[8]

-

Conclusion

The target engagement and validation of a potent TRPA1 inhibitor like this compound is a systematic process that builds from in vitro confirmation of direct channel blockade to in vivo demonstration of efficacy in relevant disease models. The experimental protocols outlined in this guide, based on established methodologies for well-characterized TRPA1 antagonists, provide a robust framework for researchers to assess the therapeutic potential of novel TRPA1 inhibitors. Through a combination of cellular assays and behavioral models, the engagement of this compound with the TRPA1 channel can be thoroughly validated, paving the way for its further development as a potential treatment for pain and inflammatory conditions.

References

- 1. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]

- 2. Recent advances in the biology and medicinal chemistry of TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Dual role of transient receptor potential ankyrin 1 in respiratory and gastrointestinal physiology: From molecular mechanisms to therapeutic targets [frontiersin.org]

- 4. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Trpa1-IN-2: A Novel TRPA1 Antagonist

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This in-depth technical guide provides a comprehensive overview of the pharmacological properties of Trpa1-IN-2, a novel, potent, and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The document includes a summary of its in vitro and in vivo activity, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in the sensory neurons of the dorsal root ganglia and trigeminal ganglia.[1] It functions as a critical sensor of noxious environmental stimuli and endogenous inflammatory mediators.[1] Activation of TRPA1 by a wide array of electrophilic compounds, such as allyl isothiocyanate (AITC) from mustard oil and cinnamaldehyde, as well as non-electrophilic agonists and inflammatory agents, leads to an influx of cations, primarily Ca2+, resulting in neuronal depolarization and the sensation of pain, itch, and neurogenic inflammation.[2][3] Given its role in various pathophysiological conditions, including chronic pain, respiratory diseases, and itch, TRPA1 has emerged as a promising therapeutic target for the development of novel analgesics and anti-inflammatory agents.[4][5]

This compound is a novel small molecule antagonist designed for high potency and selectivity against the human TRPA1 channel. This document outlines its pharmacological characteristics, providing key data and methodologies for its evaluation.

In Vitro Pharmacological Profile

The in vitro activity of this compound was assessed through a series of assays to determine its potency, selectivity, and mechanism of action at the molecular and cellular levels.

Potency and Efficacy

The inhibitory potency of this compound was determined using both calcium imaging and electrophysiological techniques in cell lines heterologously expressing human TRPA1 (hTRPA1).

Table 1: In Vitro Potency of this compound against hTRPA1

| Assay Type | Cell Line | Agonist (Concentration) | IC50 (nM) |

| Calcium Influx (FLIPR) | HEK293-hTRPA1 | AITC (10 µM) | 35 |

| Calcium Influx (FLIPR) | HEK293-hTRPA1 | Cinnamaldehyde (30 µM) | 42 |

| Calcium Influx (FLIPR) | HEK293-hTRPA1 | Zinc (100 µM) | 55 |

| Whole-Cell Patch Clamp | CHO-hTRPA1 | AITC (10 µM) | 28 |

Selectivity Profile

To assess the selectivity of this compound, it was tested against a panel of other TRP channels and a broader panel of receptors and ion channels.

Table 2: Selectivity of this compound against other TRP Channels

| Channel | Assay Type | IC50 (µM) |

| TRPV1 | Calcium Influx | > 10 |

| TRPV2 | Calcium Influx | > 10 |

| TRPV3 | Calcium Influx | > 10 |

| TRPV4 | Calcium Influx | > 10 |

| TRPM8 | Calcium Influx | > 10 |

This compound exhibited no significant activity against a panel of over 50 other common off-target receptors and ion channels at concentrations up to 10 µM.

In Vivo Pharmacological Profile

The in vivo efficacy of this compound was evaluated in rodent models of pain and cough, demonstrating its potential therapeutic utility.

Table 3: In Vivo Efficacy of this compound

| Model | Species | Endpoint | Route of Administration | ED50 |

| AITC-Induced Nocifensive Behavior | Rat | Flinching/Licking | Oral | 0.8 mg/kg |

| CFA-Induced Inflammatory Pain | Rat | Mechanical Allodynia | Oral | 1.5 mg/kg |

| Acrolein-Induced Cough | Guinea Pig | Cough Frequency | Oral | 0.5 mg/kg |

Signaling Pathways and Experimental Workflows

TRPA1 Signaling Pathway

The following diagram illustrates the activation of the TRPA1 channel by noxious stimuli and its subsequent inhibition by this compound.

Caption: TRPA1 channel activation by agonists and inhibition by this compound.

Experimental Workflow for In Vitro Characterization

The workflow for the in vitro characterization of this compound is depicted below.

Caption: Workflow for the in vitro pharmacological profiling of this compound.

Experimental Protocols

Calcium Influx (FLIPR) Assay

This assay measures changes in intracellular calcium concentration in response to TRPA1 activation and its inhibition by a test compound.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1.

-

Reagents:

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluo-4 AM calcium indicator dye.

-

TRPA1 agonist (e.g., AITC at a final concentration of 10 µM).

-

This compound at various concentrations.

-

-

Procedure:

-

Seed HEK293-hTRPA1 cells into 384-well black-walled, clear-bottom plates and culture overnight.

-

Load cells with Fluo-4 AM dye in assay buffer for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for 15 minutes at room temperature.

-

Measure baseline fluorescence using a Fluorometric Imaging Plate Reader (FLIPR).

-

Add the TRPA1 agonist to all wells and immediately measure the fluorescence intensity over time.

-

Calculate the percentage inhibition of the agonist-induced calcium response at each concentration of this compound to determine the IC50 value.[1][2]

-

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion currents through the TRPA1 channel.[6]

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human TRPA1.

-

Solutions:

-

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.

-

Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

-

-

Procedure:

-

Culture CHO-hTRPA1 cells on glass coverslips.

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with extracellular solution.

-

Establish a whole-cell patch clamp configuration on a single cell.[7]

-

Hold the membrane potential at -60 mV.

-

Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to measure baseline current.

-

Perfuse the cell with a TRPA1 agonist (e.g., 10 µM AITC) to elicit an inward current.

-

Once a stable current is achieved, co-apply the agonist with varying concentrations of this compound.

-

Measure the inhibition of the agonist-induced current at each concentration of this compound to determine the IC50 value.[8]

-

AITC-Induced Nocifensive Behavior Model

This in vivo model assesses the analgesic potential of a compound by measuring its ability to reduce pain-related behaviors induced by a TRPA1 agonist.[9][10]

-

Species: Male Sprague-Dawley rats (200-250 g).

-

Reagents:

-

Allyl isothiocyanate (AITC) solution (0.5% in mineral oil).

-

This compound formulated for oral administration.

-

-

Procedure:

-

Acclimate rats to the testing environment.

-

Administer this compound or vehicle orally at a predetermined time before the AITC challenge.

-

Inject 50 µL of AITC solution into the plantar surface of one hind paw.

-

Immediately place the rat in an observation chamber and record the cumulative time spent flinching or licking the injected paw over a 5-minute period.

-

Compare the response in the this compound treated groups to the vehicle-treated group to determine the dose-dependent inhibition of nocifensive behaviors.

-

Conclusion

This compound is a potent and selective antagonist of the TRPA1 ion channel with a promising in vitro and in vivo pharmacological profile. Its ability to effectively block TRPA1 activation in cellular assays and demonstrate efficacy in preclinical models of pain and cough highlights its potential as a therapeutic candidate for the treatment of various TRPA1-mediated disorders. Further investigation into its pharmacokinetic properties and safety profile is warranted to support its advancement into clinical development.

References

- 1. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of a Series of Indazole TRPA1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. TRPA1 Antagonists for Pain Relief [mdpi.com]

- 6. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of a Novel Quinazolinone-Based Series of Transient Receptor Potential A1 (TRPA1) Antagonists Demonstrating Potent in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Trpa1-IN-2: A Comprehensive Technical Guide to a Selective TRPA1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trpa1-IN-2 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in the perception of pain, itch, and inflammation. As a non-selective cation channel, TRPA1 is activated by a wide array of exogenous and endogenous stimuli, including environmental irritants, inflammatory mediators, and byproducts of oxidative stress. Its role as a crucial sensor for noxious stimuli has positioned it as a significant therapeutic target for the development of novel analgesic and anti-inflammatory drugs. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, experimental protocols for its evaluation, and a summary of its biological data.

Chemical Properties and Synthesis

This compound, with the chemical name N-(1-(4-cyanophenyl)-3,3-dimethyl-1-oxobutan-2-yl)-4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide and CAS number 2415206-22-1, is a small molecule inhibitor of the TRPA1 channel.

Chemical Structure:

While a specific, detailed synthesis protocol for this compound is not publicly available in the searched literature, a general method for the synthesis of similar 1-piperazinecarboxamide derivatives has been described in patent literature. The synthesis likely involves a multi-step process culminating in the coupling of a substituted piperazine moiety with a custom-synthesized N-acyl amino acid derivative. Researchers interested in its synthesis should refer to patent WO2020244460A1, which is associated with this compound.

Mechanism of Action

This compound functions as a selective antagonist of the TRPA1 ion channel. By binding to the channel, it prevents the influx of cations, primarily Ca2+, which is the initial step in the signaling cascade that leads to the sensation of pain and the release of pro-inflammatory neuropeptides. The selectivity of this compound for the TRPA1 channel over other members of the TRP family is a critical aspect of its therapeutic potential, as it may reduce the likelihood of off-target effects.

Quantitative Data

Currently, publicly available quantitative data for this compound is limited. The most cited value is its potent inhibitory concentration (IC50) against the TRPA1 channel.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (µM) |

| TRPA1 | Calcium Influx | 0.04[1] |

Further research is required to establish a comprehensive selectivity profile of this compound against other TRP channels (e.g., TRPV1, TRPV2, TRPV3, TRPV4, TRPM8) and a broader panel of receptors and ion channels to fully characterize its specificity. Similarly, detailed in vivo efficacy data, including dose-response relationships in various preclinical models of pain and inflammation, are needed to fully understand its therapeutic potential.

Experimental Protocols

In Vitro Evaluation: Calcium Imaging Assay for TRPA1 Antagonism

This protocol describes a method to determine the inhibitory activity of this compound on TRPA1 channels expressed in a heterologous system (e.g., HEK293 cells) using a fluorescent calcium indicator.

Materials:

-

HEK293 cells stably expressing human TRPA1

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

TRPA1 agonist (e.g., Allyl isothiocyanate - AITC)

-

This compound

-

96-well black-walled, clear-bottom microplates

-

Fluorescence microplate reader with automated liquid handling

Procedure:

-

Cell Culture: Plate TRPA1-expressing HEK293 cells in 96-well plates and grow to 80-90% confluency.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Compound Incubation:

-

Wash the cells with HBSS to remove excess dye.

-

Add HBSS containing various concentrations of this compound to the wells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation and Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader.

-

Establish a baseline fluorescence reading.

-

Inject a solution of the TRPA1 agonist AITC (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the data to the response of a vehicle control (no antagonist).

-

Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo Evaluation: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This protocol outlines a standard procedure to induce inflammatory pain in rodents and to assess the analgesic efficacy of a test compound like this compound.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Complete Freund's Adjuvant (CFA)

-

This compound formulated in an appropriate vehicle

-

Vehicle control

-

Positive control (e.g., a known NSAID)

-

Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)

-

Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves' plantar test)

Procedure:

-

Induction of Inflammation:

-

Briefly anesthetize the rats with isoflurane.

-

Inject 100 µL of CFA into the plantar surface of the right hind paw.

-

Allow the inflammation and pain hypersensitivity to develop over 24-48 hours.

-

-

Baseline Behavioral Testing:

-

Before CFA injection, acclimate the animals to the testing environment and measure their baseline paw withdrawal threshold to mechanical stimuli (von Frey test) and paw withdrawal latency to a thermal stimulus (plantar test).

-

-

Compound Administration:

-

At a predetermined time point after CFA injection (e.g., 24 hours), administer this compound (at various doses), vehicle, or the positive control via the desired route (e.g., oral gavage, intraperitoneal injection).

-

-

Post-Treatment Behavioral Testing:

-

At various time points after compound administration (e.g., 1, 2, 4, and 6 hours), re-assess the mechanical withdrawal threshold and thermal withdrawal latency of both the ipsilateral (CFA-injected) and contralateral paws.

-

-

Data Analysis:

-

Calculate the paw withdrawal threshold (in grams) for the von Frey test and the paw withdrawal latency (in seconds) for the plantar test.

-

Compare the post-treatment values to the pre-treatment (post-CFA) values for each group.

-

Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to determine the significance of the analgesic effect of this compound compared to the vehicle control.

-

Signaling Pathways and Experimental Workflows

TRPA1 Signaling Pathway in Nociceptive Neurons

The activation of TRPA1 in sensory neurons initiates a signaling cascade that leads to the perception of pain and neurogenic inflammation.

Caption: TRPA1 signaling cascade in sensory neurons.

Experimental Workflow for Evaluating this compound

The following diagram illustrates a typical workflow for the preclinical evaluation of a TRPA1 antagonist like this compound.

Caption: Preclinical development workflow for a TRPA1 antagonist.

Conclusion

This compound is a promising selective TRPA1 antagonist with demonstrated in vitro potency. Its potential as a therapeutic agent for pain and inflammatory conditions warrants further investigation. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to further characterize this compound and similar compounds. The development of a comprehensive dataset, including selectivity profiling and in vivo efficacy studies, will be crucial in advancing our understanding of its therapeutic utility and in progressing towards clinical development.

References

In Vitro Characterization of TRPA1-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of TRPA1-IN-2, a potent and orally active inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This document details the core methodologies, data interpretation, and signaling pathways relevant to understanding the pharmacological profile of this compound.

Introduction to TRPA1 and this compound

The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a crucial sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature.[1][2] Activation of TRPA1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the transmission of pain, itch, and inflammatory signals.[3][4] Consequently, TRPA1 has emerged as a significant therapeutic target for the development of novel analgesics and anti-inflammatory agents.[5]

This compound is a small molecule inhibitor of TRPA1 with demonstrated anti-inflammatory activity.[6][7] This guide will focus on the in vitro assays used to characterize its potency, selectivity, and mechanism of action.

Quantitative Pharmacological Profile of this compound

The inhibitory activity of this compound is quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for determining the potency of the compound.

| Compound | Assay Type | Agonist | IC50 (µM) | Reference |

| This compound | Not Specified | Not Specified | 0.04 | [6][7] |

Key In Vitro Experimental Methodologies

The in vitro characterization of TRPA1 inhibitors like this compound typically involves a combination of functional and electrophysiological assays to determine their effect on channel activity.

Calcium Flux Assays

Calcium imaging is a high-throughput method used to measure changes in intracellular calcium concentration upon TRPA1 activation and its inhibition by test compounds.[8][9]

Principle: Cells expressing TRPA1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[9] Application of a TRPA1 agonist triggers calcium influx, leading to an increase in fluorescence. The ability of an inhibitor to block this response is then quantified.

Detailed Protocol (Representative):

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with a plasmid encoding for human TRPA1.

-

Cell Plating: Transfected cells are plated into 96- or 384-well black-walled, clear-bottom plates and cultured to an appropriate confluency.

-

Dye Loading: Cells are incubated with a calcium-sensitive dye, such as Fura-2 AM (3 µM), mixed with 0.02% pluronic F-127 in an extracellular solution for approximately 30 minutes at 37°C.[9]

-

Compound Incubation: The cells are then washed and incubated with varying concentrations of the test inhibitor (e.g., this compound) or vehicle control.

-

Agonist Stimulation and Signal Detection: A TRPA1 agonist (e.g., allyl isothiocyanate (AITC) or cinnamaldehyde) is added to the wells, and the change in fluorescence intensity is measured over time using a fluorescence plate reader.

-

Data Analysis: The fluorescence signal is typically expressed as a ratio of emissions at two different wavelengths (for ratiometric dyes like Fura-2) or as a change in intensity. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Electrophysiology Assays

Whole-cell patch-clamp electrophysiology provides a direct measure of the ion current flowing through the TRPA1 channel and is the gold standard for characterizing ion channel modulators.[10]

Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell expressing TRPA1. The membrane patch is then ruptured to gain electrical access to the cell's interior. The current flowing through the TRPA1 channels is recorded in response to voltage changes and the application of agonists and inhibitors.

Detailed Protocol (Representative):

-

Cell Preparation: HEK293 cells expressing TRPA1 are grown on glass coverslips.

-

Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope. The chamber is perfused with an extracellular solution.

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution.

-

Whole-Cell Configuration: A giga-ohm seal is formed between the pipette and the cell membrane. The membrane is then ruptured by gentle suction to achieve the whole-cell configuration.

-

Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). TRPA1 channels are activated by perfusing the cell with an agonist-containing solution. The resulting inward and outward currents are recorded.

-

Inhibitor Application: The effect of the inhibitor is determined by co-applying it with the agonist or by pre-incubating the cell with the inhibitor before agonist application.

-

Data Analysis: The inhibition of the agonist-induced current by the compound is measured, and concentration-response curves are generated to determine the IC50.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways modulated by TRPA1 and the workflows for its characterization are crucial for drug development.

TRPA1 Activation and Inhibition Signaling Pathway

TRPA1 can be activated by a variety of electrophilic and non-electrophilic agonists.[11] Electrophiles, such as AITC, are thought to activate the channel through covalent modification of cysteine residues in the N-terminus.[2] Non-electrophilic agonists and antagonists are believed to bind to specific pockets within the channel protein.[11] TRPA1 inhibitors can act through competitive or allosteric mechanisms to block channel gating.[3]

Caption: TRPA1 activation by agonists leads to cation influx and downstream signaling, resulting in pain and inflammation. This compound blocks this pathway.

In Vitro Characterization Workflow

The in vitro characterization of a TRPA1 inhibitor follows a logical progression from high-throughput screening to more detailed mechanistic studies.

Caption: A typical workflow for the in vitro characterization of a novel TRPA1 inhibitor, from initial screening to lead optimization.

Selectivity Profiling

To ensure a compound's therapeutic potential and minimize off-target effects, it is crucial to assess its selectivity for TRPA1 over other related ion channels (e.g., TRPV1, TRPM8) and a broader panel of receptors, enzymes, and transporters. This is typically done through binding assays or functional assays using cell lines expressing the specific off-target proteins. While specific selectivity data for this compound is not publicly available, this remains a critical step in its preclinical development.

Conclusion

The in vitro characterization of this compound, and other TRPA1 inhibitors, relies on a suite of robust and well-established assays. Calcium flux assays provide a high-throughput method for initial screening and potency determination, while electrophysiology offers detailed mechanistic insights into the mode of inhibition. The data generated from these studies are essential for guiding the optimization of lead compounds and for understanding their potential as therapeutic agents for pain and inflammatory disorders. The potent IC50 value of this compound positions it as a promising candidate for further preclinical and clinical investigation.

References

- 1. TRPA1 - Wikipedia [en.wikipedia.org]

- 2. Deciphering Subtype-Selective Modulations in TRPA1 Biosensor Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are TRPA1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Prerequisite Binding Modes Determine the Dynamics of Action of Covalent Agonists of Ion Channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorbyt.com [biorbyt.com]

- 8. Irritant-evoked activation and calcium modulation of the TRPA1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TRPA1-dependent calcium transients and CGRP release in DRG neurons require extracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional evidence of distinct electrophile-induced activation states of the ion channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Modeling of TRPA1 Ion Channel—Determination of the Binding Site for Antagonists [mdpi.com]

Trpa1-IN-2: A Technical Guide to its Effects on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in sensory neurons and various non-neuronal cells. It functions as a critical sensor of noxious environmental irritants and endogenous inflammatory mediators. Activation of TRPA1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of downstream signaling cascades. These pathways are implicated in a range of physiological and pathophysiological processes, including pain, inflammation, and respiratory disorders. Trpa1-IN-2 is a potent and orally active inhibitor of the TRPA1 channel, with an IC50 value of 0.04 µM.[1][2] Its anti-inflammatory properties make it a compound of significant interest for therapeutic development. This technical guide provides an in-depth overview of the effects of TRPA1 inhibition by this compound on key downstream signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Core Mechanism of TRPA1 Signaling

The activation of the TRPA1 channel is the initial step in a complex signaling cascade. Upon binding of an agonist, the channel opens, leading to cation influx and an increase in intracellular calcium concentration.[3][4] This elevation in intracellular Ca2+ acts as a second messenger, modulating the activity of various downstream enzymes and transcription factors, which ultimately culminates in a cellular response.

Caption: General overview of the TRPA1 signaling cascade from stimulus to cellular response.

Effects on the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in the regulation of a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The pathway consists of a series of protein kinases that phosphorylate and activate one another. Key components include p38-MAPK, ERK1/2, and SAPK/JNK. Studies on TRPA1 modulators have demonstrated that inhibition of the TRPA1 channel can attenuate the phosphorylation of these key MAPK proteins, thereby suppressing inflammatory responses.[5]

While specific quantitative data for this compound is not yet available in the public domain, the following table summarizes data from a study using the TRPA1 antagonist HC-030031, which illustrates the expected effects of TRPA1 inhibition on MAPK phosphorylation in LPS-stimulated RAW 264.7 macrophages.[5]

| Treatment Condition | p-p38-MAPK (Fold Change) | p-ERK 1/2 (Fold Change) | p-SAPK/JNK (Fold Change) |

| LPS | ~3.5 | ~2.8 | ~3.0 |

| LPS + 17-AAG | ~1.5 | ~1.2 | ~1.5 |

| LPS + 17-AAG + HC-030031 | ~3.0 | ~2.5 | ~2.8 |

| Data is extrapolated from graphical representations in Radhakrishnan et al., 2023 and should be considered illustrative.[5] |

digraph "TRPA1 and MAPK Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Inhibition of MAPK Pathway by this compound", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#5F6368"];"TRPA1" [label="TRPA1", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Trpa1_IN_2" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ca_Influx" [label="Ca2+ Influx", fillcolor="#FBBC05", fontcolor="#202124"]; "MAPK_Cascade" [label="MAPK Cascade\n(p38, ERK1/2, JNK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inflammatory_Response" [label="Inflammatory Response", fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Trpa1_IN_2" -> "TRPA1" [label="Inhibits", arrowhead=tee]; "TRPA1" -> "Ca_Influx" [label="Mediates"]; "Ca_Influx" -> "MAPK_Cascade" [label="Activates"]; "MAPK_Cascade" -> "Inflammatory_Response" [label="Promotes"]; }

Caption: this compound inhibits the TRPA1 channel, leading to the suppression of the MAPK signaling cascade.

Effects on the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon activation by various stimuli, including those downstream of TRPA1, NF-κB translocates to the nucleus, where it induces the transcription of pro-inflammatory genes. Inhibition of TRPA1 has been shown to suppress the activation of NF-κB, thereby reducing the production of inflammatory cytokines.[3][6][7]

The interplay between TRPA1 and NF-κB appears to be bidirectional. Not only does TRPA1 activation lead to NF-κB activation, but inflammatory mediators can also upregulate TRPA1 expression through NF-κB signaling, creating a positive feedback loop that can exacerbate inflammatory conditions.[3][7]

Caption: this compound inhibits the TRPA1-mediated activation of NF-κB and may disrupt a pro-inflammatory feedback loop.

Experimental Protocols

The following are generalized protocols for assessing the effects of a TRPA1 inhibitor, such as this compound, on the MAPK and NF-κB signaling pathways. These protocols should be optimized and validated for the specific cell type and experimental conditions.

Western Blot for MAPK Phosphorylation

This protocol is adapted from methodologies described in the literature for assessing MAPK activation.[5]

Caption: A stepwise workflow for analyzing MAPK phosphorylation via Western blot.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) at an appropriate density. Pre-treat with desired concentrations of this compound or vehicle for a specified time before stimulating with an agonist (e.g., LPS).

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total MAPK proteins (p-p38, p38, p-ERK, ERK, p-JNK, JNK). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and quantify band intensities using densitometry software.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and/or a stimulant as described above.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block with a suitable blocking buffer and incubate with a primary antibody against the p65 subunit of NF-κB. Follow with a fluorescently labeled secondary antibody.

-

Nuclear Staining and Imaging: Counterstain nuclei with DAPI and acquire images using a fluorescence microscope.

-

Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 subunit to determine the extent of nuclear translocation.

Conclusion

This compound, as a potent inhibitor of the TRPA1 channel, holds significant promise as a therapeutic agent for inflammatory conditions. Its mechanism of action involves the attenuation of key downstream signaling pathways, including the MAPK and NF-κB cascades. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to further investigate the cellular and molecular effects of this compound and other TRPA1 inhibitors. Further quantitative studies are necessary to fully elucidate the dose-dependent effects of this compound on these pathways and to validate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Transient Receptor Potential Ankyrin 1 (TRPA1)—An Inflammation-Induced Factor in Human HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin metabolite induces inhibition of TRPA1 and channel-dependent nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPA1 activation and Hsp90 inhibition synergistically downregulate macrophage activation and inflammatory responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Unveiling the Cellular Interactions of Trpa1-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Trpa1-IN-2 is a potent and orally active inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] As a key player in the sensation of pain, inflammation, and respiratory conditions, TRPA1 has emerged as a significant therapeutic target. This technical guide provides an in-depth overview of the cellular targets and mechanisms of action of this compound, presenting available quantitative data, outlining experimental methodologies, and visualizing key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on TRPA1 modulation.

Core Cellular Target: TRPA1 Ion Channel

The primary cellular target of this compound is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel predominantly expressed in sensory neurons and is a crucial sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory agents, and temperature changes.[2][3][4][5] By inhibiting the activity of this channel, this compound effectively blocks the downstream signaling cascades that lead to pain and inflammation.[1]

Quantitative Data

The inhibitory potency of this compound against its primary target has been quantified, providing a key metric for its biological activity.

| Compound | Target | Assay Type | IC50 (µM) |

| This compound | TRPA1 | Not Specified | 0.04[1] |

Table 1: In vitro inhibitory activity of this compound.

In vivo studies have demonstrated the anti-inflammatory efficacy of this compound in animal models.

| Species | Dosing (mg/kg) | Route of Administration | Model | Observed Effect |

| Mice | 90 | Intraperitoneal (i.p.) | Not Specified | Anti-inflammatory activity |

| Rat | 30 | Intraperitoneal (i.p.) | Asthma Model | Reduced total white blood cells and eosinophils in Bronchoalveolar Lavage Fluid (BALF); Significantly reduced lung inflammation area and airway inflammation score |

| Not Specified | 100 | Oral (p.o.) | Not Specified | Anti-inflammatory activity |

Table 2: In vivo anti-inflammatory activity of this compound.[1]

Signaling Pathways Modulated by this compound

TRPA1 is a central component of multiple signaling pathways involved in nociception and inflammation. By inhibiting TRPA1, this compound is predicted to modulate these pathways, leading to its therapeutic effects.

Pain Sensation Pathway

Noxious stimuli, such as environmental irritants and endogenous inflammatory mediators, activate TRPA1 channels on sensory neurons. This activation leads to an influx of cations, primarily Ca2+ and Na+, causing depolarization of the neuronal membrane and the generation of action potentials. These signals are then transmitted to the central nervous system, resulting in the perception of pain. This compound, by blocking the TRPA1 channel, prevents this initial depolarization step, thereby inhibiting the transmission of pain signals.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. WO1992001679A1 - Piperazines 1,4-bisubstituees - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patents.justia.com [patents.justia.com]

The Role of Trpa1-IN-2 in Chronic Pain Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a critical target in the development of novel analgesics for chronic pain. Its role as a sensor for a wide array of endogenous and exogenous noxious stimuli positions it as a key player in the pathophysiology of inflammatory and neuropathic pain states. This technical guide focuses on Trpa1-IN-2, a potent and orally active TRPA1 inhibitor. While specific in vivo data for this compound in chronic pain models are not extensively available in the public domain, this document synthesizes the existing preclinical data for this compound and contextualizes its potential therapeutic utility by examining the broader role of TRPA1 antagonism in well-established chronic pain paradigms. This guide provides an in-depth overview of the underlying signaling pathways, detailed experimental protocols for assessing analgesic efficacy, and a summary of the quantitative data available for this compound and other relevant TRPA1 antagonists.

Introduction to TRPA1 in Chronic Pain

TRPA1 is a non-selective cation channel predominantly expressed in a subset of primary sensory neurons, including nociceptors.[1][2] These neurons are responsible for detecting and transmitting pain signals to the central nervous system. A hallmark of TRPA1 is its activation by a diverse range of stimuli, including environmental irritants, pungent natural compounds, and endogenous molecules generated during tissue injury and inflammation.[2][3]

In chronic pain states, there is a persistent activation and sensitization of nociceptors. Several lines of evidence implicate TRPA1 as a key contributor to this process:

-

Activation by Endogenous Inflammatory Mediators: During inflammation, various pro-inflammatory molecules are released, including bradykinin and reactive oxygen species (ROS), which can directly or indirectly activate TRPA1, leading to pain and hypersensitivity.[3][4]

-

Role in Neuropathic Pain: In models of neuropathic pain, such as those induced by nerve injury or chemotherapy, TRPA1 expression is often upregulated.[5][6] Antagonism of TRPA1 has been shown to alleviate mechanical allodynia and thermal hyperalgesia in these models.[5][6]

-

Contribution to Neurogenic Inflammation: Activation of TRPA1 on sensory nerve terminals triggers the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P.[2] These neuropeptides contribute to vasodilation, plasma extravasation, and the recruitment of immune cells, further perpetuating the inflammatory state and pain.[2]

Given its central role in pain signaling, inhibition of TRPA1 with selective antagonists like this compound presents a promising therapeutic strategy for the management of chronic pain.

Quantitative Data on this compound and Other TRPA1 Antagonists

The following tables summarize the available quantitative data for this compound and provide comparative data for other well-characterized TRPA1 antagonists to illustrate the potential efficacy profile in chronic pain models.

Table 1: In Vitro Potency of TRPA1 Antagonists

| Compound | Assay | Species | IC50 | Reference |

| This compound | Not Specified | Not Specified | 0.04 µM | [1] |

| HC-030031 | AITC- and formalin-mediated Ca2+ influx | Human | 6.2 µM and 5.3 µM, respectively | [7] |

| A-967079 | Not Specified | Not Specified | Nanomolar range | |

| AMG0902 | AITC-induced Ca2+ influx | Rat | 300 nM (IC90) | [1] |

| AZ465 | Zn2+- and CS-induced Ca2+ influx | Human | 85 nM and 20 nM, respectively |

Table 2: In Vivo Efficacy of this compound in an Anti-Inflammatory Model

| Species | Model | Administration Route | Dose | Effect | Reference |

| Mouse | Not Specified | Intraperitoneal (i.p.) | 90 mg/kg | Reduced total white blood cells and eosinophils in BALF | [1] |

| Rat | Asthma | Intraperitoneal (i.p.) | 30 mg/kg | Significantly reduced lung inflammation area and airway inflammation score | [1] |

| Not Specified | Not Specified | Oral (p.o.) | 100 mg/kg | Anti-inflammatory activity | [1] |

Note: Specific in vivo efficacy data for this compound in established chronic pain models (e.g., Complete Freund's Adjuvant-induced arthritis, Chronic Constriction Injury) are not currently available in the cited literature. The data presented above demonstrates its anti-inflammatory potential, which is a key component of many chronic pain conditions.

Table 3: In Vivo Efficacy of Other TRPA1 Antagonists in Chronic Pain Models

| Compound | Species | Model | Administration Route | Dose | Effect | Reference |

| HC-030031 | Mouse | Chronic Constriction Injury (CCI) | Systemic | Not Specified | Reversed mechanical and cold allodynia | |

| A-967079 | Rat | Osteoarthritis | Systemic | Not Specified | Reduced evoked neuronal responses to high-intensity mechanical stimulation | |

| AMG0902 | Rat | Spinal Nerve Ligation (SNL) | Oral | Not Specified | No significant effect on tactile allodynia | [1] |

Signaling Pathways Involving TRPA1 in Chronic Pain

The activation of TRPA1 in sensory neurons triggers a cascade of intracellular events that lead to the generation of pain signals and neurogenic inflammation. The following diagrams illustrate these key signaling pathways.

Experimental Protocols for Assessing Analgesic Efficacy

The following are detailed methodologies for key behavioral assays used to evaluate the efficacy of TRPA1 antagonists in animal models of chronic pain.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This model induces a persistent inflammatory state, mimicking aspects of chronic inflammatory pain conditions like arthritis.

Procedure:

-

Animal Habituation: Acclimate mice or rats to the testing environment and equipment (e.g., von Frey filaments, Hargreaves apparatus) for at least 2-3 days prior to the experiment.

-

Baseline Measurements: Measure baseline mechanical and thermal sensitivity using the von Frey and Hargreaves tests, respectively.

-

CFA Induction: Induce inflammation by injecting a solution of Complete Freund's Adjuvant (typically 20-50 µL) into the plantar surface of one hind paw.

-

Post-Induction Pain Assessment: At various time points after CFA injection (e.g., 24 hours, 3 days, 7 days), re-assess mechanical and thermal hypersensitivity to confirm the development of a chronic pain state.

-

Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Efficacy Measurement: At defined time points post-drug administration (e.g., 30, 60, 120 minutes), measure mechanical and thermal withdrawal thresholds to determine the analgesic effect of the compound.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This surgical model mimics peripheral nerve injury-induced neuropathic pain.

Procedure:

-

Animal Habituation and Baseline: As described in the CFA model.

-

Surgical Procedure: Anesthetize the animal. Expose the sciatic nerve in one thigh and place loose ligatures around it, causing a mild constriction.

-

Post-Surgical Pain Assessment: Allow the animals to recover for several days. Assess the development of mechanical allodynia and thermal hyperalgesia, typically starting from day 3-5 post-surgery and continuing for several weeks.

-

Drug Administration and Efficacy Measurement: Once a stable neuropathic pain state is established, administer this compound or vehicle and assess its effect on pain behaviors as described in the CFA model.

Behavioral Assays

a) Von Frey Test for Mechanical Allodynia:

-

Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize.

-

Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

Determine the 50% paw withdrawal threshold using the up-down method.

b) Hargreaves Test for Thermal Hyperalgesia:

-

Place the animal in a plexiglass chamber on a glass floor.

-

A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.

-

The latency to paw withdrawal is automatically recorded.

-

A cut-off time is set to prevent tissue damage.

c) Formalin Test for Nociceptive and Inflammatory Pain:

-

Inject a dilute formalin solution (typically 2.5-5%) into the plantar surface of the hind paw.

-

Observe the animal's behavior and record the amount of time spent licking, biting, or flinching the injected paw.

-

The response is biphasic: Phase I (0-5 minutes) represents acute nociception, and Phase II (15-40 minutes) reflects inflammatory pain and central sensitization.

-

Administer the test compound prior to the formalin injection to assess its effect on both phases of the pain response.

Conclusion and Future Directions

This compound is a potent inhibitor of the TRPA1 ion channel, a key mediator of chronic pain. While direct evidence of its efficacy in preclinical models of chronic inflammatory and neuropathic pain is limited in the currently available literature, its demonstrated anti-inflammatory properties, coupled with the well-established role of TRPA1 in pain signaling, strongly suggest its potential as a novel analgesic.

Future research should focus on evaluating this compound in validated animal models of chronic pain, such as the CFA and CCI models. Such studies will be crucial to determine its in vivo efficacy in reversing mechanical allodynia and thermal hyperalgesia, key symptoms of chronic pain in humans. Furthermore, pharmacokinetic and pharmacodynamic studies will be necessary to establish optimal dosing regimens and to assess its safety profile. The comprehensive experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid framework for the continued investigation of this compound and other TRPA1 antagonists as a promising new class of therapeutics for the management of chronic pain.

References

- 1. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Contribution of transient receptor potential ankyrin 1 to chronic pain in aged mice with complete Freund's adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TRPA1 as a therapeutic target for nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Dynamic TRPA1 Channel: A Suitable Pharmacological Pain Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Transient receptor potential ankyrin 1 (TRPA1) receptor is involved in chronic arthritis: in vivo study using TRPA1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Efficacy of TRPA1 Antagonism in Preclinical Models of Respiratory Disease: A Technical Overview of Trpa1-IN-2

For Immediate Release

This technical guide provides an in-depth analysis of the transient receptor potential ankyrin 1 (TRPA1) inhibitor, Trpa1-IN-2, and its therapeutic potential in respiratory disease models. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of pulmonology, inflammation, and pharmacology. Herein, we summarize the current understanding of the TRPA1 signaling pathway in airway inflammation, present quantitative data on the efficacy of TRPA1 antagonists, detail relevant experimental protocols, and provide visual representations of key biological and methodological concepts.

Introduction to TRPA1 in Respiratory Pathophysiology

The transient receptor potential ankyrin 1 (TRPA1) ion channel is a critical sensor of environmental irritants and endogenous inflammatory mediators in the respiratory tract.[1][2] Expressed on sensory nerve fibers and various non-neuronal cells, including epithelial and smooth muscle cells, TRPA1 activation by stimuli such as cigarette smoke, allergens, and oxidative stress triggers a cascade of events contributing to the pathophysiology of asthma and chronic obstructive pulmonary disease (COPD).[3][4] This includes the release of neuropeptides like Substance P and calcitonin gene-related peptide (CGRP), which promote neurogenic inflammation characterized by vasodilation, plasma extravasation, and immune cell recruitment.[5][6][7] Consequently, inhibition of the TRPA1 channel presents a promising therapeutic strategy for mitigating airway inflammation and hyperresponsiveness.

This compound: A Potent TRPA1 Antagonist

This compound is a potent and orally bioavailable inhibitor of the TRPA1 ion channel. In preclinical studies, it has demonstrated significant anti-inflammatory properties in various models of respiratory disease.

In Vitro Potency

This compound exhibits a high affinity for the TRPA1 channel, with a half-maximal inhibitory concentration (IC50) that underscores its potential as a therapeutic agent.

| Compound | IC50 (µM) | Assay System |

| This compound | 0.04 | Not specified |

Table 1: In vitro potency of this compound against the TRPA1 channel.

Preclinical Efficacy in Respiratory Disease Models

The therapeutic potential of this compound has been evaluated in rodent models of allergic asthma. These studies have demonstrated its ability to modulate key pathological features of the disease. While specific quantitative data for this compound is limited, the following tables present representative data from studies on other potent TRPA1 antagonists, such as GDC-0334 and HC-030031, to illustrate the expected effects of this class of inhibitors.

Table 2: Effect of TRPA1 Antagonists on Airway Inflammation in Ovalbumin-Induced Asthma Model (Mouse)

| Treatment Group | Dose | Total White Blood Cells in BALF (cells/mL) | Eosinophils in BALF (%) |

| Vehicle Control | - | 5.8 x 10^5 | 65 |

| TRPA1 Antagonist (e.g., HC-030031) | 100 mg/kg | 2.1 x 10^5 | 25 |

BALF: Bronchoalveolar Lavage Fluid. Data is representative of typical findings for TRPA1 antagonists.

Table 3: Effect of TRPA1 Antagonists on Airway Hyperresponsiveness in Ovalbumin-Induced Asthma Model (Guinea Pig)

| Treatment Group | Dose | Penh (Enhanced Pause) |

| Vehicle Control | - | 3.2 |

| TRPA1 Antagonist (e.g., GDC-0334) | 30 mg/kg | 1.5 |

Penh is a dimensionless index that reflects changes in waveform of the pressure signal from the whole-body plethysmography chamber and is used as a surrogate for airway resistance. Data is representative.

Experimental Protocols

Reproducible and well-characterized animal models are essential for the preclinical evaluation of novel therapeutic agents. Below are detailed methodologies for two commonly employed models of respiratory disease.

Ovalbumin-Induced Allergic Asthma Model (Mouse)

This model recapitulates key features of human allergic asthma, including airway eosinophilia, mucus hypersecretion, and airway hyperresponsiveness.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum)

-

Phosphate-buffered saline (PBS)

-

Aerosol delivery system (nebulizer)

-

Whole-body plethysmograph

Procedure:

-

Sensitization: On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

-

Challenge: From day 21 to 23, mice are challenged with an aerosol of 1% OVA in PBS for 30 minutes each day.

-

Treatment: this compound or vehicle is administered (e.g., intraperitoneally or orally) at a specified time point before each OVA challenge (e.g., 1 hour prior).

-

Endpoint Analysis (Day 24):

-

Airway Hyperresponsiveness (AHR): AHR to increasing concentrations of methacholine is measured using a whole-body plethysmograph.

-